

Technical Guide: 2-Chloroquinoline-6-carbaldehyde

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Compound of Interest

Compound Name: 2-Chloroquinoline-6-carbaldehyde

CAS No.: 791626-59-0

Cat. No.: B1589551

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CAS Number: 791626-59-0 Molecular Formula: C₁₀H₆ClNO Molecular Weight: 191.61 g/mol

Executive Summary

2-Chloroquinoline-6-carbaldehyde is a bifunctional heteroaromatic scaffold critical in medicinal chemistry, particularly for the development of kinase inhibitors, antimalarials, and fluorescent probes. Unlike its more common isomer (2-chloroquinoline-3-carbaldehyde), which is synthesized via direct Vilsmeier-Haack formylation, the 6-carbaldehyde requires specific lithiation or oxidation protocols to install the formyl group on the benzenoid ring while preserving the reactive chlorine at the 2-position.

This guide outlines the physicochemical profile, validated synthesis protocols, and reactivity logic required to utilize this compound as a divergent intermediate.

Physicochemical Profile & Identification

Property	Specification	Notes
CAS Number	791626-59-0	Note:[1] Often confused with the 3-isomer (CAS 73568-25-9). Verify structure before purchase.
IUPAC Name	2-chloroquinoline-6-carbaldehyde	
Appearance	Pale yellow to off-white solid	
Melting Point	165–167 °C	Higher MP than the 3-isomer (~148 °C).
Solubility	DMSO, DMF, DCM, Chloroform	Poor solubility in water and hexanes.
Stability	Air-stable; store under inert gas	Aldehyde is susceptible to oxidation to carboxylic acid over time.

Synthetic Methodology

The Regioselectivity Challenge

Standard Vilsmeier-Haack formylation of acetanilides yields 2-chloroquinoline-3-carbaldehyde. To access the 6-carbaldehyde, researchers must avoid electrophilic aromatic substitution on the heterocyclic ring and instead utilize Metal-Halogen Exchange on a pre-halogenated precursor.

Validated Protocol: Lithium-Halogen Exchange

Precursor: 6-Bromo-2-chloroquinoline (CAS 73568-35-1) Mechanism: Lithiation at C-6 followed by electrophilic quenching with DMF.

Reagents & Equipment:

- Starting Material: 6-Bromo-2-chloroquinoline (1.0 eq)
- Reagent:n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)[2]

- Quench: Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)
- Solvent: Anhydrous THF (stabilized free)
- Atmosphere: Dry Nitrogen or Argon

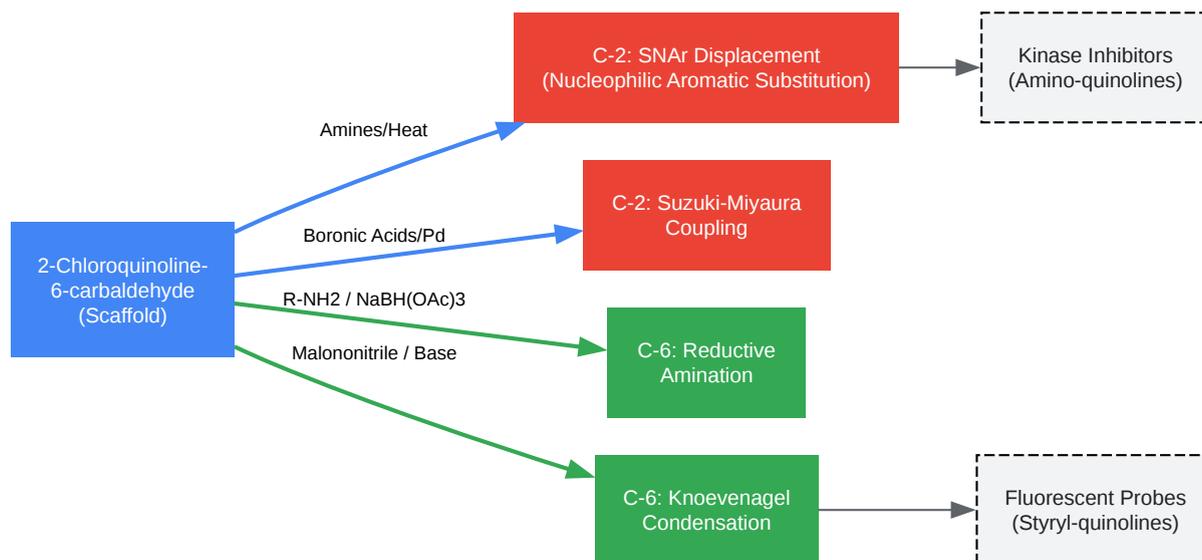
Step-by-Step Workflow:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and low-temperature thermometer. Flush with Argon.
- Dissolution: Dissolve 6-Bromo-2-chloroquinoline in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70 °C to prevent nucleophilic attack of BuLi on the C-2 chlorine (which would yield 2-butylquinoline).
- Exchange: Stir at -78 °C for 45 minutes. The solution typically turns a deep red/orange color, indicating the formation of the aryllithium species.
- Formylation: Add anhydrous DMF dropwise. The color may shift to pale yellow.
- Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to reach 0 °C.
- Quench: Quench with saturated aqueous NH₄Cl.
- Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Reactivity & Functionalization Logic

The utility of **2-chloroquinoline-6-carbaldehyde** lies in its orthogonal reactivity. The molecule possesses two distinct "handles" that can be manipulated independently.

Orthogonal Reactivity Diagram



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Caption: Divergent synthesis pathways utilizing the C-2 Chlorine (Electrophilic site) and C-6 Aldehyde (Carbonyl reactivity).

Strategic Application Notes

- Sequence Matters:
 - Route A (Aldehyde First): If you perform at C-2 first using a primary amine, the resulting amine may react with the C-6 aldehyde (inter- or intramolecularly). It is often safer to protect the aldehyde (as an acetal) or transform it (e.g., reductive amination) before displacing the chlorine.
 - Route B (Chlorine First): If the C-2 displacement requires harsh conditions (high heat), protect the aldehyde to prevent polymerization.

Applications in Drug Discovery

Kinase Inhibitors (Src/Tec Family)

The 2-aminoquinoline pharmacophore is a privileged structure in kinase inhibition.

- Mechanism: The Nitrogen at position 1 and the Amino group at position 2 form a bidentate hydrogen-bonding motif with the kinase hinge region (ATP binding site).
- Role of C-6: The aldehyde at C-6 allows for the attachment of "tail" groups that extend into the hydrophobic back-pocket of the enzyme, improving selectivity.

Fluorescent Probes

Condensation of the C-6 aldehyde with active methylene compounds (e.g., malononitrile) or hydrazine derivatives creates extended

-conjugated systems. These styrylquinoline derivatives often exhibit intramolecular charge transfer (ICT), making them useful as environment-sensitive fluorescent probes for amyloid fibril detection.

Safety & Handling (MSDS Highlights)

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Use in a chemical fume hood. Avoid dust formation.
- Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C (Refrigerate) to prevent oxidation of the aldehyde.

References

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- PubChem. (2024).[4] Compound Summary: 2-Chloroquinoline-3-carbaldehyde (Isomer Comparison).[5]

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